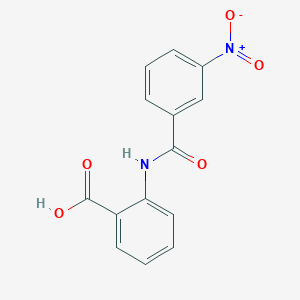

2-(3-Nitrobenzoylamino)benzoic acid

Übersicht

Beschreibung

2-(3-Nitrobenzoylamino)benzoic acid is an organic compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxylic acid group is substituted with a benzene ring . The molecular formula of this compound is C14H10N2O5 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .

Wissenschaftliche Forschungsanwendungen

Solvent Effects and Dissociation Behavior

- Solvent Influence on Dissociation: The dissociation constants and molar conductivities of nitrobenzoic acids, including 3-nitrobenzoic acid, have been examined in water-acetonitrile mixtures. This study provides insights into solute-solvent interactions, resonance, and intramolecular hydrogen bonding effects (Niazi & Ali, 1990).

Applications in Material Science

- Doping Agent for Polyaniline: Benzoic acid derivatives, such as 4-nitrobenzoic acid, have been used as dopants for polyaniline. This research explores their properties and applications in advanced materials (Amarnath & Palaniappan, 2005).

Luminescence and Sensitization Studies

- Luminescence Sensitization: Nitrobenzoic acid ligands have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence, showcasing their potential in creating luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Chemical Synthesis and Characterization

- Synthesis of Photoaffinity Analogs: The synthesis of a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid, highlights its potential use in probing chloride channels in membranes (Branchini et al., 1991).

- Thermal and Spectroscopic Analysis: The thermal and spectroscopic properties of Mg(II) complexes of nitro-substituted benzoic acids have been studied, indicating their relevance in chemical analysis and material sciences (Srinivasan & Sawant, 2003).

Pharmaceutical and Medical Research

- Synthesis of Aminobenzoic Acid: The synthesis process of 3-aminobenzoic acid from 3-nitrobenzoic acid has applications in pharmaceuticals and dye manufacturing (Qun, 2010).

Experimental Methodologies

- Penicillin Acylase Assay in Organic Media: The use of a nitrobenzoic acid derivative for assaying penicillin acylase activity in organic media demonstrates its application in biotechnological processes (Alves et al., 1995).

Wirkmechanismus

Target of Action

It is known that similar compounds target theGlycogen phosphorylase, muscle form in humans . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose for energy production.

Mode of Action

It is likely that the compound interacts with its target enzyme, possibly inhibiting its function

Biochemical Pathways

For instance, chorismate, a precursor for the biosynthesis of salicylic acid and other benzoic acid derivatives, is formed by the isomerization of chorismate by isochorismate synthase .

Pharmacokinetics

Similar compounds have been shown to stimulate a significant increase in extracellular atp levels within minutes of exposure This suggests that these compounds may be rapidly absorbed and distributed within the body

Result of Action

Similar 2-amino benzoic acid derivatives have been found to exhibit antimicrobial activity, suggesting that they may have bacteriostatic and fungistatic effects .

Eigenschaften

IUPAC Name |

2-[(3-nitrobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-13(9-4-3-5-10(8-9)16(20)21)15-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHCYFWDTBUCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353653 | |

| Record name | 2-(3-Nitrobenzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60498-41-1 | |

| Record name | 2-(3-Nitrobenzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

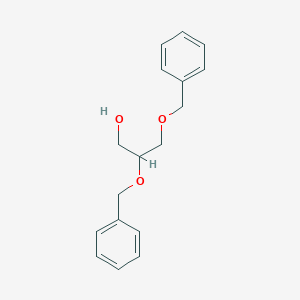

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione](/img/structure/B3054377.png)